5-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
5-methyl-1H-imidazo[4,5-b]pyridine is a compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The compound has a structural resemblance to the fused imidazopyridine heterocyclic ring system and purines .
Synthesis Analysis
A photocatalytic approach has been developed for the synthesis of imidazo[4,5-b]pyridines, which involves simple reaction steps and yields good results . The cyclization to the imidazo[4,5-b]pyridine ring system can also be effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis
The molecular structures and vibrational properties of 1H-imidazo[4,5-b]pyridine in its monomeric and dimeric forms have been analyzed and compared to experimental results derived from X-ray diffraction (XRD), infrared (IR), and Raman studies . The presence of a hydrogen bond is confirmed by the appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1H-imidazo[4,5-b]pyridine include its molecular weight, which is 133.15 . Its InChI code is 1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10) .Scientific Research Applications
-
Pharmaceutical Field
- Imidazo[4,5-b]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
- It has been a subject of intense research for numerous decades .
- The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
- They are known to play a crucial role in numerous disease conditions .
-
Materials Science
- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
- In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
-
Antimicrobial Activity
- Synthetic nucleosides containing the 7-amino-imidazo[4,5-b]pyridine nucleus have already been employed in numerous chemotherapeutic applications .
- Substituted benzimidazoles and structurally related compounds are of pharmacological and therapeutical interest .
- In some cases, bioisosteric replacement within the benzimidazole scaffold leading to imidazo[4,5-b]pyridines resulted in improved properties as compared to the corresponding parent compound .
-
GABA A Receptor Modulators
- The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
- They are known to play a crucial role in numerous disease conditions .
- The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
-
Anti-Inflammatory and Antitumor Activity
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
-
Optoelectronic Devices and Sensors
-
GABA A Receptor Agonists
- Imidazo[4,5-b]pyridine and its derivatives have been found to have bioactivity as GABA A receptor positive allosteric modulators .
- This has led to their medicinal potential being recognized, with proton pump inhibitors, aromatase inhibitors, and NSAIDs also found in this chemical group .
- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
-
Anticonvulsant Activity
-
Synthesis of Agrochemicals and Pharmaceuticals
-
Antibacterial and Antimycobacterial Activity
-
Anti-inflammatory and Antitumor Activity
-
Optoelectronic Devices and Sensors
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANINCNCSTYFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428059 | |
Record name | 5-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
27582-24-7 | |
Record name | 5-Methyl-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27582-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.